molecular formula C3H10IN B15179132 Trimethylamine hydriodide CAS No. 20230-89-1

Trimethylamine hydriodide

Cat. No.: B15179132
CAS No.: 20230-89-1
M. Wt: 187.02 g/mol
InChI Key: CURCMGVZNYCRNY-UHFFFAOYSA-N
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Description

Trimethylammonium iodide is a quaternary ammonium salt with the chemical formula ( \text{(CH}_3\text{)}_3\text{N}+\text{I}- ). It is a crystalline solid that is soluble in water and is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylammonium iodide can be synthesized through the reaction of trimethylamine with iodomethane. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_3\text{N}+\text{I}- ]

Industrial Production Methods

In industrial settings, the production of trimethylammonium iodide involves large-scale reactions using similar principles but with optimized conditions for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Hofmann Elimination: Typically involves heating with silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted ammonium salts.

    Elimination: Produces alkenes and tertiary amines.

Mechanism of Action

The mechanism of action of trimethylammonium iodide involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts membrane integrity by incorporating into the lipid bilayer, leading to the inhibition of essential cellular processes . This disruption can result in the leakage of cellular contents and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylammonium iodide is unique due to its relatively simple structure and wide range of applications. Its ability to participate in various chemical reactions and its effectiveness as a phase-transfer catalyst make it a valuable compound in both research and industrial settings.

Properties

CAS No.

20230-89-1

Molecular Formula

C3H10IN

Molecular Weight

187.02 g/mol

IUPAC Name

N,N-dimethylmethanamine;hydroiodide

InChI

InChI=1S/C3H9N.HI/c1-4(2)3;/h1-3H3;1H

InChI Key

CURCMGVZNYCRNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.I

Related CAS

75-50-3 (Parent)

Origin of Product

United States

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